Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester
Overview
Description
Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a piperidine ring, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of ®-piperidin-3-ylamine with ethyl chloroformate and benzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: ®-piperidin-3-ylamine reacts with ethyl chloroformate in the presence of triethylamine to form the intermediate ethyl-®-piperidin-3-yl-carbamate.
Step 2: The intermediate is then reacted with benzyl alcohol under basic conditions to yield Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohol.
Substitution: Various substituted carbamates.
Scientific Research Applications
Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
Methyl-®-piperidin-3-yl-carbamic acid benzyl ester: Similar structure but with a methyl group instead of an ethyl group.
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester: Similar structure but with the (S)-enantiomer of piperidine.
Ethyl-®-piperidin-3-yl-carbamic acid phenyl ester: Similar structure but with a phenyl ester group instead of a benzyl ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUMUOQOMQIHRY-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170439 | |
Record name | Carbamic acid, N-ethyl-N-(3R)-3-piperidinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353996-90-3 | |
Record name | Carbamic acid, N-ethyl-N-(3R)-3-piperidinyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353996-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-ethyl-N-(3R)-3-piperidinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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